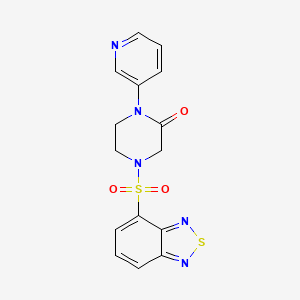

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 2,1,3-benzothiadiazole sulfonyl group at position 4 and a pyridin-3-yl moiety at position 1.

Properties

IUPAC Name |

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c21-14-10-19(7-8-20(14)11-3-2-6-16-9-11)25(22,23)13-5-1-4-12-15(13)18-24-17-12/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFDICKRMDADGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: Sulfonylation reactions often involve the use of sulfonyl chlorides in the presence of a base.

Coupling with Pyridine and Piperazinone: This step may involve nucleophilic substitution or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to handle the complex multi-step processes efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazinone moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups or ring structures.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. Specifically, compounds similar to 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that benzothiadiazole derivatives can effectively target cancer cell lines by interfering with cell cycle progression and promoting programmed cell death .

Neuroprotective Effects

The compound has shown potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research involving multifunctional benzothiazole-piperazine hybrids revealed that these compounds could inhibit acetylcholinesterase (AChE) activity, reduce amyloid-beta aggregation, and protect neuronal cells from oxidative stress .

Anti-inflammatory Properties

Benzothiadiazole derivatives are also being explored for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of benzothiadiazole derivatives has been documented extensively. Compounds similar to 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one have demonstrated activity against various bacterial strains and fungi, indicating their usefulness in developing new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action for compounds like 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on their specific biological targets. Generally, these compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiadiazole moiety could play a key role in binding to the target site, while the sulfonyl and piperazinone groups might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound shares a piperazine/piperazinone backbone with several analogs (–6). Below is a comparative analysis:

Table 1: Structural Comparison

*Molecular weights for the target compound are estimated based on analogs; others are derived from evidence.

Functional and Pharmacological Insights

Electron-Withdrawing vs. Electron-Donating Groups: The benzothiadiazole sulfonyl group in the target compound contrasts with the thiazolidinone rings in –2, which are less electron-deficient. Sulfonyl groups enhance solubility and metabolic stability compared to thioether or alkyl substituents . The pyridin-3-yl group in the target compound may improve binding to aromatic residues in enzyme active sites, similar to the benzodioxol-5-yl group in , which is linked to CNS activity .

Piperazine Substitution Patterns: 4-Methanesulfonyl-piperazine () shares sulfonyl functionality with the target compound but lacks the benzothiadiazole heterocycle. This simplification may reduce steric hindrance but also decrease target specificity . Sotorasib () incorporates a propenoyl-piperazine side chain, enabling covalent binding to cysteine residues—a mechanism absent in the target compound due to its non-reactive sulfonyl group .

Synthetic Accessibility :

Research Implications and Limitations

- Advantages of Target Compound : Enhanced polarity (due to sulfonyl) and aromatic diversity (pyridine + benzothiadiazole) may improve pharmacokinetics over analogs with bulky lipophilic groups (e.g., benzyl in –2).

- Limitations: No direct pharmacological data are available for the target compound, unlike EP 2 402 347 A1 (), which has documented kinase inhibitory activity .

Biological Activity

4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one, often referred to as a benzothiadiazole derivative, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzothiadiazole moiety linked to a piperazine ring and a pyridine group. Its molecular formula is with a molecular weight of approximately 395.45 g/mol. The sulfonyl group contributes significantly to its biological activity, enhancing solubility and reactivity.

Antibacterial Activity

Research indicates that compounds containing the benzothiadiazole structure exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism involves enzyme inhibition which disrupts bacterial cell wall synthesis.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting tubulin polymerization. Specific derivatives have shown submicromolar GI50 values against multiple cancer types . The interaction with cellular targets suggests potential for development as an anticancer agent.

Enzyme Inhibition

The benzothiadiazole derivatives are also recognized for their enzyme inhibitory activities. Notably, they exhibit strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized compounds demonstrated IC50 values as low as 0.63 µM against AChE . This property is particularly significant in the context of neurodegenerative diseases and urinary tract infections.

The biological activities of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group interacts with active sites of enzymes like AChE and urease.

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cancer cells, promoting apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of benzothiadiazole derivatives:

- Antibacterial Screening : A series of derivatives were tested against Escherichia coli, showing varying degrees of activity. The most potent compounds had MIC values below 10 µg/mL.

- Anticancer Evaluation : In a study involving A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 5 µM .

- Neuroprotective Effects : Compounds were assessed for their neuroprotective potential in models of Alzheimer's disease, showing promising results in reducing amyloid-beta aggregation.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.